Pomaglumetad methionil HCl
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pomaglumetad methionil hydrochloride involves multicomponent reactions, which are efficient in terms of synthetic steps and waste generation . The compound is synthesized by reacting pomaglumetad with methionine under specific conditions to form the methionine amide derivative .
Industrial Production Methods: Industrial production of pomaglumetad methionil hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions: Pomaglumetad methionil hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Pomaglumetad methionil hydrochloride exerts its effects by acting as a highly selective agonist for the metabotropic glutamate receptor group II subtypes mGluR2 and mGluR3 . These receptors are involved in modulating glutamatergic activity in the brain, reducing the presynaptic release of glutamate at synapses in limbic and forebrain areas . This modulation helps in normalizing aberrant dopamine neuron activity, which is thought to underlie psychosis .
Vergleich Mit ähnlichen Verbindungen
LY404039: The parent compound of pomaglumetad methionil, also a selective agonist for mGluR2 and mGluR3.
LY566332: A positive allosteric modulator of mGluR2.
LY341495: An antagonist of mGluR2/3.
Uniqueness: Pomaglumetad methionil hydrochloride is unique due to its specific action as a methionine amide derivative of pomaglumetad, which enhances its bioavailability and efficacy compared to its parent compound . Its selective agonist activity on mGluR2 and mGluR3 makes it a promising candidate for the treatment of psychotic disorders .
Biologische Aktivität
Pomaglumetad methionil HCl, also known as LY-2140023, is a selective agonist for metabotropic glutamate receptors mGluR2 and mGluR3. Developed by Eli Lilly, it is primarily investigated for its potential therapeutic applications in treating schizophrenia and other psychiatric disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.
Pomaglumetad methionil acts as a selective agonist for mGluR2 and mGluR3 receptors. These receptors play a crucial role in modulating glutamatergic neurotransmission, which is implicated in various neuropsychiatric conditions. The activation of mGluR2/3 leads to:
- Inhibition of Glutamate Release : This reduces excitatory neurotransmission, potentially alleviating symptoms of schizophrenia.
- Modulation of Dopaminergic Activity : Although primarily acting on glutamate pathways, it also exhibits partial agonist activity at dopamine D2 receptors, contributing to its antipsychotic effects .
Pharmacokinetics and Bioavailability
Pomaglumetad methionil is a prodrug that undergoes hydrolysis in the body to release the active compound, pomaglumetad. This prodrug approach enhances oral bioavailability compared to its parent compound:
- Bioavailability : Pomaglumetad methionil has an estimated bioavailability of approximately 49%, significantly higher than the 3% observed with direct oral administration of pomaglumetad .
- Absorption : Following administration, it is rapidly absorbed and converted into the active form, increasing its therapeutic potential .
Clinical Efficacy
Clinical trials have investigated the efficacy of pomaglumetad methionil in treating schizophrenia. Key findings include:
- Weight Management : In a comparison with aripiprazole, patients treated with pomaglumetad methionil exhibited significantly less weight gain over 24 weeks (−2.8 kg vs. +0.4 kg) .
- Symptom Reduction : Although efficacy was noted, changes in Positive and Negative Syndrome Scale (PANSS) scores favored aripiprazole (−15.58 vs. −12.03), indicating that while it may be effective, it may not be as potent as some existing treatments .
Safety Profile
The safety profile of pomaglumetad methionil has been a focal point in clinical assessments:
- Adverse Events : It shows a low incidence of typical antipsychotic side effects such as extrapyramidal symptoms (EPS) and weight gain .
- Long-term Tolerability : Studies indicate that it is well tolerated over extended treatment periods, with fewer serious adverse events compared to traditional antipsychotics .
Comparative Analysis
To better understand the position of pomaglumetad methionil among other antipsychotic medications, a comparative analysis is presented below:
Feature | Pomaglumetad Methionil | Aripiprazole | Clozapine |
---|---|---|---|
Mechanism of Action | mGluR2/3 agonist | Partial D2 agonist | D2 antagonist |
Weight Gain | Minimal | Moderate | High |
EPS Risk | Low | Moderate | High |
Clinical Efficacy | Moderate | High | Very High |
Typical Side Effects | Few | Some | Significant |
Case Studies and Research Findings
Several studies have evaluated the effects and safety of pomaglumetad methionil:
- Phase II Trials : A series of Phase II trials demonstrated that patients receiving pomaglumetad methionil had fewer weight-related side effects compared to those on aripiprazole while showing comparable efficacy in managing schizophrenia symptoms .
- QT Interval Study : A thorough QT study assessed the impact of supratherapeutic doses on cardiac health, indicating no significant prolongation effects compared to placebo .
- Long-term Safety Studies : Ongoing studies continue to monitor long-term outcomes related to safety and tolerability, with preliminary results suggesting a favorable profile .
Eigenschaften
CAS-Nummer |
635318-26-2 |
---|---|
Molekularformel |
C12H19ClN2O7S2 |
Molekulargewicht |
402.861 |
IUPAC-Name |
(1R,4S,5S,6S)-4-(L-Methionylamino)-2-thiabicyclo(3.1.0)hexane-4,6-dicarboxylic acid 2,2-dioxide hydrochloride |
InChI |
InChI=1S/C12H18N2O7S2.ClH/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17;/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19);1H/t5-,6+,7+,8-,12-;/m0./s1 |
InChI-Schlüssel |
KTYRTJLEXFSWRJ-LBMFEJOUSA-N |
SMILES |
O=C([C@]1(NC([C@H](CCSC)N)=O)CS([C@@]2([H])[C@H](C(O)=O)[C@@]12[H])(=O)=O)O.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Pomaglumetad methionil HCl; LY2140023; LY-2140023; LY 2140023; LY2140023 monohydrate; Prodrug of LY-404039; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.